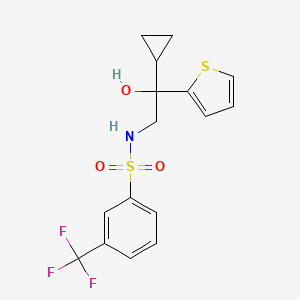

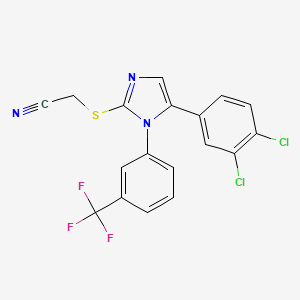

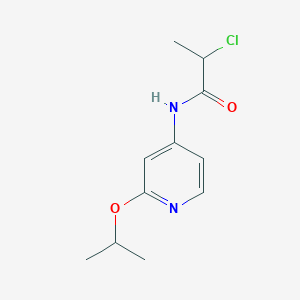

![molecular formula C22H20FN3O2S B3011174 2-benzamido-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941925-71-9](/img/structure/B3011174.png)

2-benzamido-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-benzamido-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide" is a novel synthetic molecule that appears to be related to a class of compounds with potential biological activities. The related compounds have been synthesized and characterized for their potential use in various therapeutic areas, including anticancer, antimicrobial, antiarrhythmic, serotonin antagonist, antianxiety, and antibacterial applications .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acyl chlorination, coupling reactions, cyclization, and final coupling with substituted benzo[d]thiazol-2-amine. The synthesis process is typically followed by characterization using spectroscopic methods such as 1H NMR, 13C NMR, IR, and elemental analysis to confirm the structures of the synthesized compounds .

Molecular Structure Analysis

Structural investigations of similar compounds have been conducted using crystal structure analysis, which highlights the importance of hydrogen bonding in the stability of the molecular structure. The molecular packing and interactions such as π-π stacking are also crucial for the stability of these compounds .

Chemical Reactions Analysis

The related compounds have been synthesized through reactions involving various organic reagents. The reactivity of these compounds is influenced by their functional groups, which can participate in different types of chemical reactions, leading to a diverse range of biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of fluorine atoms and other substituents in the molecules can significantly affect their lipophilicity, solubility, and overall reactivity, which in turn influences their biological activities. The compounds have been evaluated for their biological activities through various in vitro assays, such as antitumor, antimicrobial, and antiarrhythmic tests .

Relevant Case Studies

Case studies involving these compounds have shown promising results in various biological assays. For instance, one of the synthesized compounds exhibited significant antitumor activity against PC3 cells in vitro . Another study reported the antiarrhythmic, serotonin antagonist, and antianxiety activities of synthesized thiophene derivatives . These case studies provide insights into the potential therapeutic applications of these compounds.

科学的研究の応用

Synthesis and Biological Screening

- Antimicrobial Activity : Derivatives of thiazole carboxamides, including compounds structurally similar to the one , have demonstrated effectiveness against various bacterial strains like S. aureus, B. Subtilis, E. coli, and P. aeruginosa. These compounds show notable antimicrobial activities, making them potential candidates for developing new antimicrobials (Mhaske et al., 2011).

Heterocyclic Synthesis

- Synthesis of Pyrimidine Derivatives : Research has shown the synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives, highlighting the role of such compounds in the development of novel heterocyclic structures. These synthesized compounds have been tested for their antibacterial and antifungal activities (Kahveci et al., 2020).

Antibacterial and Antifungal Agents

- Antibacterial and Antifungal Properties : Various synthesized analogs of this compound structure have been found to exhibit promising antibacterial activity, especially against pathogens like Staphylococcus aureus and Bacillus subtilis. Additionally, some compounds showed significant antifungal activity, highlighting their potential in treating fungal infections (Palkar et al., 2017).

Antituberculosis Activity

- Inhibitors of Mycobacterium Tuberculosis : A series of compounds, including analogs of the target compound, have been evaluated for their antituberculosis activity. Some showed significant inhibitory effects against Mycobacterium tuberculosis, indicating their potential use in antituberculosis therapy (Jeankumar et al., 2013).

Fluorescent Sensors

- Fluorescent Sensing Applications : Benzimidazole and benzothiazole conjugated Schiff base compounds, closely related to the target compound, have been developed as fluorescent sensors. These compounds exhibit significant spectral changes upon coordination with specific metal ions, making them useful in sensing applications (Suman et al., 2019).

作用機序

The mechanism of action of thiazole carboxamide derivatives involves the inhibition of the enzyme Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme is the last one present in the pantothenate biosynthesis pathway and is crucial for the pathogenicity, persistence, and survival of Mtb in the host .

将来の方向性

The future directions in the research of thiazole carboxamide derivatives could involve the design and synthesis of novel compounds with improved biological activities . Further studies could also focus on understanding the exact mechanism of action of these compounds and exploring their potential applications in the treatment of various diseases .

特性

IUPAC Name |

2-benzamido-N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O2S/c23-16-11-9-14(10-12-16)13-24-21(28)17-7-4-8-18-19(17)25-22(29-18)26-20(27)15-5-2-1-3-6-15/h1-3,5-6,9-12,17H,4,7-8,13H2,(H,24,28)(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUFZUICJZLBOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

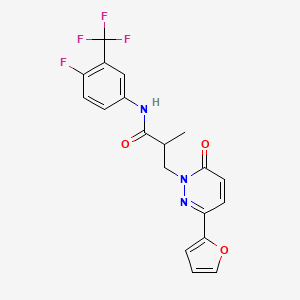

![N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3011092.png)

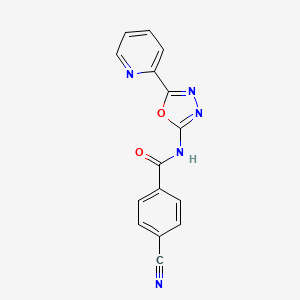

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B3011094.png)

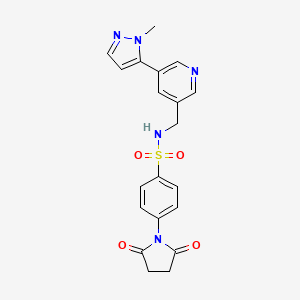

![2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B3011100.png)

![7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3011102.png)

![2-chloro-6-methyl-N-[2-methyl-3-(methylamino)propyl]pyridine-3-sulfonamide hydrochloride](/img/structure/B3011108.png)